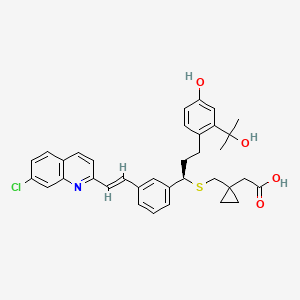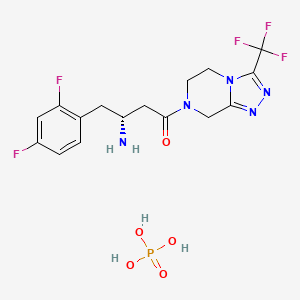
5-Desfluoro Sitagliptin
Descripción general
Descripción
Sitagliptin is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes. The synthesis and characterization of Sitagliptin and its impurities are crucial for understanding its pharmacological properties and ensuring the quality and safety of the drug.
Synthesis Analysis
The synthesis of Sitagliptin and its derivatives, including potentially 5-Desfluoro Sitagliptin, involves complex organic synthesis routes. One efficient synthesis method involves a cobalt-catalyzed cross-coupling reaction followed by hydrolysis and amide bond formation processes. This method demonstrates the importance of selecting appropriate solvents, bases, and coupling agents for successful synthesis (Sova et al., 2020).
Molecular Structure Analysis
Sitagliptin's structure is characterized by its trifluorophenyl and tetrahydrotriazolopyrazine components, contributing to its inhibitory action on DPP-IV. The molecular structure analysis of Sitagliptin derivatives involves understanding the stereochemistry and functional groups crucial for its biological activity.
Chemical Reactions and Properties
Sitagliptin's chemical properties are influenced by its functional groups, including the potential for forming various impurities during synthesis. Efficient pathways have been developed to synthesize key Sitagliptin intermediates with high enantiomeric excess, demonstrating the drug's complex chemical behavior (Zeng et al., 2009).
Physical Properties Analysis
The physical properties of Sitagliptin, such as solubility, stability, and crystalline form, are critical for its formulation and therapeutic efficacy. Different crystalline forms of Sitagliptin have been characterized, revealing variations in melting points and thermal stability, which can impact the drug's bioavailability and pharmacokinetics (Stofella et al., 2019).
Aplicaciones Científicas De Investigación
Field
This application falls under the field of Synthetic Chemistry .
Application
5-Desfluoro Sitagliptin is used as a reference tool in synthetic chemistry . It is a certified reference material for highly accurate and reliable data analysis .
Method of Application
The specific methods of application or experimental procedures in synthetic chemistry using 5-Desfluoro Sitagliptin are not detailed in the source .
Results or Outcomes
The outcomes of using 5-Desfluoro Sitagliptin as a reference tool in synthetic chemistry are not specified in the source .
Immunomodulation
Field
This application falls under the field of Immunology .
Application
Sitagliptin, an anti-diabetic drug, has additional anti-inflammatory and immunomodulatory properties . It has been found to induce the differentiation of tolerogenic dendritic cells .
Method of Application
In the study, sitagliptin was added at the highest non-cytotoxic concentration (500 µg/mL) either at the beginning or after dendritic cell differentiation . A Western blot analysis showed that sitagliptin inhibited p65 expression of NF-kB and p38MAPK during the maturation of dendritic cells .
Results or Outcomes
Sitagliptin-treated dendritic cells were found to be poorer allostimulators of T-cells and inhibited Th1 and Th17 but augmented Th2 and Treg responses . The differentiation of IL-10+ and TGF-β+ Tregs depended on the sitagliptin protocol used .
Treatment of Type 2 Diabetes Mellitus
Field
This application falls under the field of Endocrinology .
Application
Sitagliptin is a potent oral hypoglycemic drug used for treating type 2 diabetes mellitus .
Method of Application
The specific methods of application or experimental procedures for treating type 2 diabetes mellitus using sitagliptin are not detailed in the source .
Results or Outcomes
The outcomes of using sitagliptin for the treatment of type 2 diabetes mellitus are not specified in the source .
Synthetic Chemistry Reference Tools
Field
This application falls under the field of Synthetic Chemistry .
Application
5-Desfluoro Sitagliptin is used as a reference tool in synthetic chemistry . It is a certified reference material for highly accurate and reliable data analysis .
Method of Application
The specific methods of application or experimental procedures in synthetic chemistry using 5-Desfluoro Sitagliptin are not detailed in the source .
Results or Outcomes
The outcomes of using 5-Desfluoro Sitagliptin as a reference tool in synthetic chemistry are not specified in the source .
Immunomodulation
Field
This application falls under the field of Immunology .
Application
Sitagliptin, an anti-diabetic drug, has additional anti-inflammatory and immunomodulatory properties . It has been found to induce the differentiation of tolerogenic dendritic cells .
Method of Application
In the study, sitagliptin was added at the highest non-cytotoxic concentration (500 µg/mL) either at the beginning or after dendritic cell differentiation . A Western blot analysis showed that sitagliptin inhibited p65 expression of NF-kB and p38MAPK during the maturation of dendritic cells .
Results or Outcomes
Sitagliptin-treated dendritic cells were found to be poorer allostimulators of T-cells and inhibited Th1 and Th17 but augmented Th2 and Treg responses . The differentiation of IL-10+ and TGF-β+ Tregs depended on the sitagliptin protocol used .
Treatment of Type 2 Diabetes Mellitus
Field
This application falls under the field of Endocrinology .
Application
Sitagliptin is a potent oral hypoglycemic drug used for treating type 2 diabetes mellitus .
Method of Application
The specific methods of application or experimental procedures for treating type 2 diabetes mellitus using sitagliptin are not detailed in the source .
Results or Outcomes
The outcomes of using sitagliptin for the treatment of type 2 diabetes mellitus are not specified in the source .
Synthetic Chemistry Reference Tools
Field
This application falls under the field of Synthetic Chemistry .
Application
5-Desfluoro Sitagliptin is used as a reference tool in synthetic chemistry . It is a certified reference material for highly accurate and reliable data analysis .
Method of Application
The specific methods of application or experimental procedures in synthetic chemistry using 5-Desfluoro Sitagliptin are not detailed in the source .
Results or Outcomes
The outcomes of using 5-Desfluoro Sitagliptin as a reference tool in synthetic chemistry are not specified in the source .
Immunomodulation
Field
This application falls under the field of Immunology .
Application
Sitagliptin, an anti-diabetic drug, has additional anti-inflammatory and immunomodulatory properties . It has been found to induce the differentiation of tolerogenic dendritic cells .
Method of Application
In the study, sitagliptin was added at the highest non-cytotoxic concentration (500 µg/mL) either at the beginning or after dendritic cell differentiation . A Western blot analysis showed that sitagliptin inhibited p65 expression of NF-kB and p38MAPK during the maturation of dendritic cells .
Results or Outcomes
Sitagliptin-treated dendritic cells were found to be poorer allostimulators of T-cells and inhibited Th1 and Th17 but augmented Th2 and Treg responses . The differentiation of IL-10+ and TGF-β+ Tregs depended on the sitagliptin protocol used .
Treatment of Type 2 Diabetes Mellitus
Field
This application falls under the field of Endocrinology .
Application
Sitagliptin is a potent oral hypoglycemic drug used for treating type 2 diabetes mellitus .
Method of Application
The specific methods of application or experimental procedures for treating type 2 diabetes mellitus using sitagliptin are not detailed in the source .
Results or Outcomes
The outcomes of using sitagliptin for the treatment of type 2 diabetes mellitus are not specified in the source .
Safety And Hazards
Direcciones Futuras
Research into Sitagliptin, a related compound, has found potential novel targets for the treatment of type 2 diabetes mellitus6. This suggests that there may be future research opportunities for 5-Desfluoro Sitagliptin as well.
Propiedades
IUPAC Name |
(3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNSXPDPFKCSY-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F5N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Desfluoro Sitagliptin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




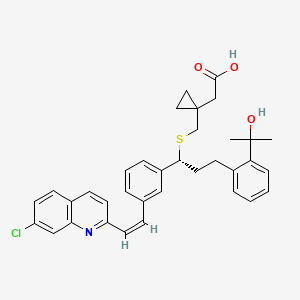
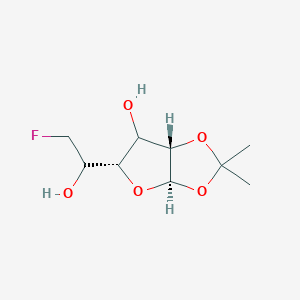

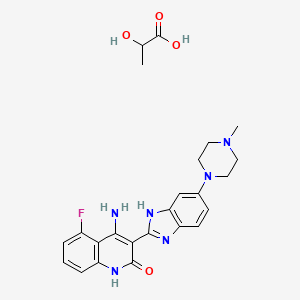
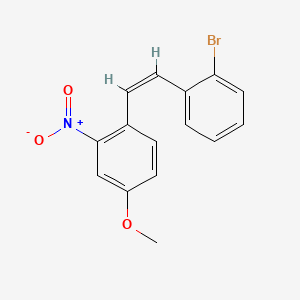
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
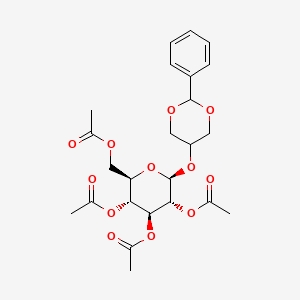
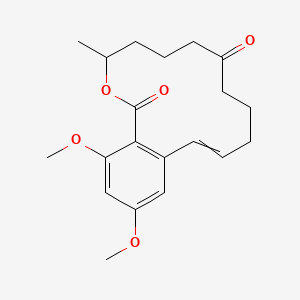
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)
